molecular formula C22H19BrN2O3S B3313585 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzenesulfonamide CAS No. 946380-79-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzenesulfonamide

Cat. No. B3313585
CAS RN: 946380-79-6
M. Wt: 471.4 g/mol
InChI Key: REIHFVXHDULAMA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoyl tetrahydroquinoline, which is a class of compounds that often exhibit biological activity . The bromobenzenesulfonamide moiety could potentially make this compound a candidate for drug development, as sulfonamides are a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a tetrahydroquinoline core, with a benzoyl group at the 1-position and a bromobenzenesulfonamide at the 6-position .


Chemical Reactions Analysis

The reactivity of this compound could potentially be quite diverse, given the presence of the bromine atom (which could undergo nucleophilic aromatic substitution reactions) and the sulfonamide group (which could participate in a variety of acid-base reactions) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the sulfonamide group could increase its polarity and potentially its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Unfortunately, without more information, it’s difficult to predict what this might be .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors including its reactivity, toxicity, and physical properties .

Future Directions

The future directions for this compound could involve further studies to elucidate its biological activity and potential applications in pharmaceutical development .

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIHFVXHDULAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzenesulfonamide
Reactant of Route 2
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzenesulfonamide
Reactant of Route 4
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzenesulfonamide

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